molecular formula C7H5Br2F B2822151 1,2-Dibromo-5-fluoro-3-methylbenzene CAS No. 1000576-64-6

1,2-Dibromo-5-fluoro-3-methylbenzene

Cat. No. B2822151
M. Wt: 267.923
InChI Key: UVWQDDHNMVVFOR-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A solution of 2-bromo-4-fluoro-6-methylaniline HCl (5.0 g, 17.6 mmol) in 25% aq. HBr (38.1 mL, 175 mmol) was cooled to 0° C. and an aq. solution of sodium nitrite (0.59 mL, 18.4 mmol) added, followed by a small amount of EtOH to aid solubility. The reaction was stirred at this temperature for 25 min before transferring by pipette to a solution of copper(I) bromide (2.64 g, 18.4 mmol) in 25% aq. HBr (20 ml) at 70° C. The reaction was stirred at this temperature for 3 h. The reaction was quenched with NaHCO3 and the aqueous layer was extracted with EtOAc. The organic layer was then washed with water and brine (3× ea.), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by column chromatography (0-10% Hexene/EtOAC) to yield 1,2-dibromo-5-fluoro-3-methylbenzene as a clear oil.
Name
2-bromo-4-fluoro-6-methylaniline HCl
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
38.1 mL
Type
reactant
Reaction Step One
Quantity
0.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
2.64 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:4]=1N.N([O-])=O.[Na+].CCO.[BrH:19]>[Cu]Br>[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:4]=1[Br:19] |f:0.1,2.3|

Inputs

Step One
Name
2-bromo-4-fluoro-6-methylaniline HCl
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=C(N)C(=CC(=C1)F)C
Name
Quantity
38.1 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0.59 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
2.64 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at this temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was then washed with water and brine (3× ea.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (0-10% Hexene/EtOAC)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)F)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.